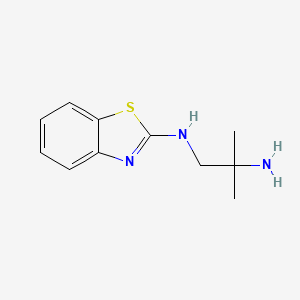
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate can undergo various chemical reactions, including:
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Strong nucleophiles such as sodium amide (NaNH2).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-Ethynyl-2-amino-phenyl-carbamic acid tert.-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Ethynyl-2-nitrophenol and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ethynyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl carbamate: Similar structure but lacks the ethynyl group.
2-Ethynylphenyl carbamate: Similar structure but lacks the nitro group.
4-Ethynyl-2-nitroaniline: Similar structure but lacks the carbamate ester.
Uniqueness
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is unique due to the presence of all three functional groups (ethynyl, nitro, and carbamate ester) in a single molecule.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
tert-butyl N-(4-ethynyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H14N2O4/c1-5-9-6-7-10(11(8-9)15(17)18)14-12(16)19-13(2,3)4/h1,6-8H,2-4H3,(H,14,16) |
InChI-Schlüssel |
XMYXDMJZHVRYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)


![{[(1-Chlorononan-4-YL)oxy]methyl}benzene](/img/structure/B8603762.png)



![4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride](/img/structure/B8603791.png)


